molecular formula C14H13N3 B14252690 2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole CAS No. 213136-16-4

2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole

Cat. No.: B14252690
CAS No.: 213136-16-4
M. Wt: 223.27 g/mol
InChI Key: PRJJPULRBFWBJD-UHFFFAOYSA-N
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Description

2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both benzimidazole and pyridine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole typically involves the condensation of 2-(2-bromoethyl)pyridine with o-phenylenediamine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the amine group, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as DMF or DMSO, often in the presence of a base like triethylamine[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the pyridine or benzimidazole rings .

Scientific Research Applications

2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-kappaB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)benzimidazole: Similar structure but lacks the ethyl linker.

    2-(2-Pyridyl)benzimidazole: Another similar compound with slight structural variations.

Uniqueness

2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole is unique due to the presence of the ethyl linker between the pyridine and benzimidazole rings. This structural feature can influence the compound’s binding affinity and specificity towards molecular targets, potentially enhancing its biological activity .

Properties

CAS No.

213136-16-4

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2-pyridin-2-ylethyl)-1H-benzimidazole

InChI

InChI=1S/C14H13N3/c1-2-7-13-12(6-1)16-14(17-13)9-8-11-5-3-4-10-15-11/h1-7,10H,8-9H2,(H,16,17)

InChI Key

PRJJPULRBFWBJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=CC=CC=N3

Origin of Product

United States

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